Sucrose 6'-Carboxylic Acid
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Overview
Description
Sucrose 6’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose This compound is characterized by the presence of a carboxylic acid group at the 6’ position of the sucrose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose 6’-Carboxylic Acid typically involves the oxidation of sucrose using benign oxidizing agents such as hydrogen peroxide. The process can be further enhanced by carboxylation using malic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction.
Industrial Production Methods: Industrial production of Sucrose 6’-Carboxylic Acid may involve large-scale oxidation and carboxylation processes. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. Techniques such as chemo-enzymatic systems on catalytic surfaces have been employed to enhance the efficiency and biocompatibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Sucrose 6’-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification reactions.
Major Products: The major products formed from these reactions include various esters, amides, and alcohol derivatives of Sucrose 6’-Carboxylic Acid .
Scientific Research Applications
Sucrose 6’-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Sucrose 6’-Carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glycosylation reactions. The compound’s carboxylic acid group allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Sucrose 6’-Phosphate: Another derivative of sucrose, it is used in various biochemical pathways.
Malic Acid Derivatives: Compounds like malic acid esters share similar carboxylation properties.
Uniqueness: Sucrose 6’-Carboxylic Acid is unique due to its specific functionalization at the 6’ position, which imparts distinct chemical and physical properties. Its ability to act as a green crosslinker for textiles highlights its environmental benefits compared to traditional agents .
Properties
IUPAC Name |
(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYXNHYZTBKM-ZQNSQHBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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